Technical Monograph: Methyl 6-methoxypyridazine-3-carboxylate
Technical Monograph: Methyl 6-methoxypyridazine-3-carboxylate
CAS No. 19194-96-8[1]
Executive Summary & Chemical Identity
Methyl 6-methoxypyridazine-3-carboxylate is a highly functionalized heterocyclic building block extensively utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors, anti-inflammatory agents, and antifilarial compounds. As a 1,2-diazine scaffold, it offers unique physiochemical properties—specifically lower lipophilicity and higher aqueous solubility—compared to its pyridine isosteres (e.g., methyl 6-methoxynicotinate).
This monograph details the synthesis, reactivity, and application of this compound, distinguishing it from common structural isomers to prevent costly procurement errors.
Physiochemical Profile[2][3][4][5][6][7]
| Property | Data | Notes |
| CAS Number | 19194-96-8 | Critical: Do not confuse with pyridine analog (CAS 26218-80-4). |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | White to Off-White Solid | Crystalline powder. |
| Melting Point | 138–140 °C | Distinctly higher than many liquid pyridine esters. |
| Solubility | DMSO, MeOH, DCM | Moderate solubility in water; high in polar organics. |
| pKa (Conjugate Acid) | ~2.5 (Pyridazine N) | The ring is electron-deficient; weak base. |
Synthetic Routes & Process Chemistry
The synthesis of Methyl 6-methoxypyridazine-3-carboxylate generally follows two primary strategies: Oxidative Functionalization (Process Route) or Palladium-Catalyzed Carbonylation (Medicinal Chemistry Route).
Route A: The "Process" Route (Scale-Up Preferred)
This route utilizes inexpensive starting materials (3-chloro-6-methylpyridazine) and avoids heavy metals. It relies on the distinct reactivity of the 3- and 6-positions.
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Oxidation: 3-chloro-6-methylpyridazine is oxidized (using KMnO₄ or Na₂Cr₂O₇/H₂SO₄) to 6-chloropyridazine-3-carboxylic acid .[1]
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Nucleophilic Aromatic Substitution (SₙAr) & Esterification: The chloro-acid is treated with Sodium Methoxide (NaOMe) in Methanol. This step performs a "double duty":
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Displacement of the labile C6-chloride by methoxide.
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Fischer esterification of the C3-carboxylic acid.
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Route B: The "MedChem" Route (Carbonylation)
Used when starting from the di-halo scaffold (3,6-dichloropyridazine).
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Mono-substitution: 3,6-dichloropyridazine is treated with 1 eq. NaOMe to yield 3-chloro-6-methoxypyridazine.
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Carbonylation: Pd-catalyzed carbonylation (CO gas, MeOH, Pd(dppf)Cl₂) installs the ester at the chlorinated position.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathways. Route A (top) is preferred for cost-efficiency; Route B (bottom) is preferred if carbonylation equipment is available.
Detailed Experimental Protocol
Method: One-Pot SₙAr and Esterification from 6-Chloropyridazine-3-carboxylic acid.[1] Objective: Synthesis of 5.0 g of Methyl 6-methoxypyridazine-3-carboxylate.
Reagents & Equipment
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Starting Material: 6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1).
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Reagents: Sodium Methoxide (25% wt in MeOH), Anhydrous Methanol, Conc. H₂SO₄ (catalytic).
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Solvent: Dichloromethane (DCM) for extraction.
Step-by-Step Methodology
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).
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Solubilization: Charge the RBF with 6-Chloropyridazine-3-carboxylic acid (5.0 g, 31.5 mmol) and Anhydrous Methanol (50 mL). The solid may not fully dissolve initially.
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Reagent Addition:
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Critical Step: Add Sodium Methoxide solution (25% in MeOH, 14.4 mL, ~63 mmol, 2.0 eq) dropwise via syringe over 10 minutes. The reaction is exothermic; use an ice bath if the temperature spikes >30°C.
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Why: 2 equivalents are needed: 1 eq to neutralize the carboxylic acid, 1 eq to displace the chloride.
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Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 169.15).
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Checkpoint: If the acid converts to the methoxy-acid but fails to esterify, add 0.5 mL conc. H₂SO₄ and reflux for an additional 4 hours to drive Fischer esterification.
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Workup:
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Cool to room temperature.
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Concentrate the mixture under reduced pressure to remove bulk Methanol.
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Resuspend residue in water (50 mL) and adjust pH to ~8 using saturated NaHCO₃.
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Extract with DCM (3 x 50 mL).
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Note: The product is moderately polar; ensure thorough extraction.
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Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Expected Yield: 65–75% (approx. 3.5–4.0 g).
Reactivity Profile & Divergence
The versatility of Methyl 6-methoxypyridazine-3-carboxylate lies in its ability to react orthogonally at the ester (C3) and the methoxy (C6) positions.
Key Transformations
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Hydrazinolysis (C3): Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,2,4-triazolo[4,3-b]pyridazines (common in c-Met kinase inhibitors).
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Amidation (C3): Direct aminolysis with primary amines is sluggish. Hydrolysis to the acid followed by HATU coupling is the standard high-yield protocol.
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Demethylation (C6): Treatment with HBr/AcOH or BBr₃ cleaves the methyl ether to yield the pyridazin-3(2H)-one (tautomer of 6-hydroxypyridazine), radically changing the H-bond donor/acceptor profile.
Reactivity Logic Diagram
Figure 2: Divergent synthesis capabilities. Red path: Heterocycle formation. Green path: Amide coupling. Yellow path: Core modification.
Medicinal Chemistry Applications
Privileged Scaffold Analysis
The pyridazine ring is an electron-deficient aromatic system (π-deficient).
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LogP Lowering: Replacing a phenyl or pyridine ring with pyridazine typically lowers LogP by 1.0–1.5 units, improving metabolic stability and reducing hERG liability.
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H-Bonding: The N1-N2 motif accepts hydrogen bonds, often interacting with hinge regions in kinase ATP-binding pockets.
Case Study: Antifilarial & Kinase Inhibitors
Research indicates that 6-substituted pyridazine-3-carboxylates are bio-isosteres for benzamides.
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Imidazo[1,2-b]pyridazines: The ester is a key intermediate in synthesizing these fused bicyclic systems, which are potent inhibitors of kinases such as CDK4/6 and Pim-1 .
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Mechanism: The ester is converted to an aminopyridazine or hydrazide, which is then cyclized with alpha-halo ketones to form the fused ring system.
References
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Google Patents (CN101508676B). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.[1] (Describes the oxidation and methoxylation route).
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PubChem. 6-Methoxypyridazine-3-carboxylic acid (Precursor Data). [Link][2]
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ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (Chinese Journal of Organic Chemistry, 2010).[3] [Link]
